molecular formula C11H14FN B066639 1-(4-Fluorophenyl)cyclopentanamine CAS No. 160001-92-3

1-(4-Fluorophenyl)cyclopentanamine

Cat. No.: B066639
CAS No.: 160001-92-3
M. Wt: 179.23 g/mol
InChI Key: DBSPGNRTDZEXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)cyclopentanamine (FPCP) is an organic compound with a wide range of uses in organic synthesis and in the fields of biochemistry and molecular biology. It is a versatile molecule with a wide range of applications, from pharmaceuticals to materials science. FPCP has been used for a variety of purposes, including as a building block for the synthesis of other compounds, as a reagent in organic synthesis, and as a fluorescent probe for the study of biological systems.

Scientific Research Applications

  • Antitumor Activity : One study synthesized a hydrophilic prodrug of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, which showed excellent antitumor activity in a SKOV-3 xenograft nude mice model. The compound caused apoptotic effects in breast carcinoma cells via the accumulation of cyclin B1 (Chou et al., 2010).

  • Positron Emission Tomography (PET) Ligand : Another study developed a carbon-11 labelled compound as a PET ligand for the NR2B binding site of the NMDA receptor. The ligand showed potential for in vivo assessment of NMDA receptor bio-availability (Christiaans et al., 2014).

  • Chemical Characterization of Psychoactive Substances : Research on 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) included comprehensive analytical characterizations, important for differentiating between isomers of psychoactive substances (Dybek et al., 2019).

  • Synthesis of Enantiomerically Pure Compounds : Studies on the synthesis of enantiomerically pure [1, 2‐Diamino‐1‐(4‐fluorophenyl) propane]dichloroplatinum(II) complexes showed strong inhibitory effects on breast cancer cell lines, suggesting potential in cancer treatment (Dufrasne et al., 2002).

  • Neurokinin-1 Receptor Antagonist : A study on 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride highlighted its effectiveness in pre-clinical tests for emesis and depression (Harrison et al., 2001).

  • Antimicrobial and Antifungal Activity : A study on fluorophenyl-containing 1,2,4-triazoles demonstrated significant antimicrobial and antifungal activities, indicating their potential use as antimicrobial and antifungal agents (Бігдан, 2021).

  • Photocatalytic Oxidation in Environmental Applications : The photocatalytic oxidation of 5-fluorouracil, a commonly used antineoplastic drug, using UV/TiO2 was studied, demonstrating a pathway for the removal of pharmaceutical contaminants in water (Lin & Lin, 2014).

Mechanism of Action

The mechanism of action of “1-(4-Fluorophenyl)cyclopentanamine” is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems and produces its effects. This information is typically obtained through extensive biochemical and pharmacological studies .

Safety and Hazards

The safety information for “1-(4-Fluorophenyl)cyclopentanamine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

Properties

IUPAC Name

1-(4-fluorophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPGNRTDZEXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160001-92-3
Record name 1-(4-fluorophenyl)cyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)cyclopentanamine
Reactant of Route 2
1-(4-Fluorophenyl)cyclopentanamine
Reactant of Route 3
1-(4-Fluorophenyl)cyclopentanamine
Reactant of Route 4
1-(4-Fluorophenyl)cyclopentanamine
Reactant of Route 5
1-(4-Fluorophenyl)cyclopentanamine
Reactant of Route 6
1-(4-Fluorophenyl)cyclopentanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.